molecular formula C14H17NO3 B3147263 Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 61905-90-6

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B3147263
CAS No.: 61905-90-6
M. Wt: 247.29 g/mol
InChI Key: SLQMBVQIDCWBCL-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Scientific Research Applications

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate typically involves the reaction of ethyl 5-ethoxyindole-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where reagents like sodium hydride and alkyl halides can be used to introduce different alkyl groups.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives such as:

    Ethyl 5-methylindole-2-carboxylate: This compound is used in the synthesis of cannabinoid receptor antagonists and anti-inflammatory agents.

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in the synthesis of 5-lipoxygenase inhibitors.

    Ethyl indole-2-carboxylate: Utilized in the preparation of CRTH2 receptor antagonists and IDO inhibitors.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and potential.

Properties

IUPAC Name

ethyl 5-ethoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-17-11-6-7-12-10(8-11)9-13(15(12)3)14(16)18-5-2/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMBVQIDCWBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484461
Record name 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61905-90-6
Record name 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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